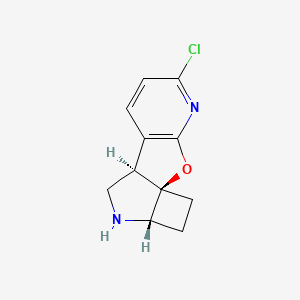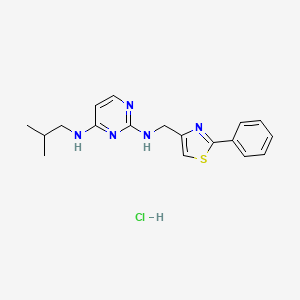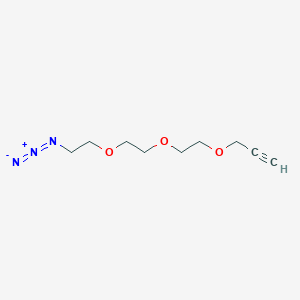
SMU-Z1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SMU-Z1 is a Novel potent TLR1/2 Specific Agonist, Suppressing Leukemia Cancer Cell Growth by Stimulating Cytotoxic T Lymphocytes.
Aplicaciones Científicas De Investigación
TLR1/2 Agonist Suppresses Leukemia Cancer Cell Growth
SMU-Z1, identified as a potent small molecule agonist, specifically activates Toll-like receptor 2 (TLR2) through its association with TLR1. This activation leads to the promotion of murine splenocyte proliferation and upregulation of CD8+ T cells, NK cells, and DCs, showcasing significant antitumor effects in a murine leukemia model. Notably, the administration of SMU-Z1 resulted in the disappearance of induced tumors in a subset of the mice studied, highlighting its potential as a promising immune adjuvant property and antitumor immunity agent (Cen et al., 2019).
Enhances Reversal of HIV-1 Latency
In the context of HIV-1, SMU-Z1 has been shown to enhance the reversal of HIV-1 latency and promote NK cell-induced suppression of HIV-1-infected autologous CD4+ T cells. This dual-functionality suggests that SMU-Z1 not only activates latent HIV-1 transcription but also enhances the cytotoxic function of NK cells, making it a promising candidate for eradicating HIV-1 reservoirs as part of the "shock-and-kill" strategy (Duan et al., 2021).
Propiedades
Nombre del producto |
SMU-Z1 |
|---|---|
Fórmula molecular |
C17H13F3N4O3 |
Peso molecular |
378.3112 |
Nombre IUPAC |
2-(1-(2-(Methylamino)-5-nitrophenyl)-1H-imidazol-4-yl)-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C17H13F3N4O3/c1-21-13-5-3-11(24(26)27)7-15(13)23-8-14(22-9-23)12-4-2-10(6-16(12)25)17(18,19)20/h2-9,21,25H,1H3 |
Clave InChI |
NDXRKYCETUZOSA-UHFFFAOYSA-N |
SMILES |
OC1=CC(C(F)(F)F)=CC=C1C2=CN(C3=CC([N+]([O-])=O)=CC=C3NC)C=N2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SMU-Z1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








